Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVSJPSNQIPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375095 | |
| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106263-53-0 | |
| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via enolate formation, where ethyl acetoacetate deprotonates in the presence of a strong base (e.g., sodium ethoxide). The enolate attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde, followed by elimination of water to form the β-ketoester.
Optimized Protocol :
-
Reagents : Ethyl acetoacetate (1.2 equiv), 4-(trifluoromethyl)benzaldehyde (1.0 equiv), NaOEt (1.5 equiv).
-
Solvent : Anhydrous ethanol.
-
Conditions : Reflux at 78°C for 6–8 h under nitrogen.
-
Workup : Acidic quenching (HCl), extraction with ethyl acetate, and silica gel chromatography.
Limitations and Modifications
While cost-effective, this method suffers from moderate yields due to competing side reactions, such as self-condensation of ethyl acetoacetate. Recent advances employ microwave-assisted synthesis to reduce reaction time to 2 h, improving yields to 78%.
Malonic Ester Synthesis: Carboxylate Activation Strategy
This method leverages carboxylate activation to couple 4-(trifluoromethyl)benzoic acid with monoethyl malonate, offering higher regioselectivity.
Stepwise Procedure
-
Activation : 4-(Trifluoromethyl)benzoic acid is treated with carbonyldiimidazole (CDI) in THF to form an active acyl imidazole intermediate.
-
Nucleophilic Attack : Potassium monoethyl malonate, generated in situ from malonic acid and ethanol, reacts with the activated carboxylate in acetonitrile under MgCl₂ catalysis.
-
Workup : Extraction with ethyl acetate and purification via distillation.
Key Data :
Advantages Over Claisen Condensation
-
Avoids aldehyde oxidation side reactions.
-
Compatible with electron-deficient aromatic acids.
Diazotization-Coupled Ketonization: Aniline-Derived Route
A less conventional but efficient method involves diazotization of 4-(trifluoromethyl)aniline followed by coupling with isopropenyl acetate.
Synthetic Pathway
-
Diazotization : 4-(Trifluoromethyl)aniline is treated with NaNO₂ and HCl at 5–10°C to form the diazonium salt.
-
Coupling : The diazonium salt reacts with isopropenyl acetate in methanol/water, catalyzed by CuCl, to yield the β-ketoester.
Optimized Conditions :
Challenges and Mitigations
-
Byproduct Formation : Competing Sandmeyer reactions produce aryl chlorides. This is mitigated by strict temperature control (<60°C) and excess isopropenyl acetate.
-
Purification : Distillation under reduced pressure (10 mmHg) isolates the product at 98–102°C.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Claisen Condensation | 68–78 | 95 | Moderate | High |
| Malonic Ester | 82–85 | 98 | High | Moderate |
| Diazotization | 59–62 | 90 | Low | Low |
Key Insights :
-
The malonic ester method is optimal for industrial applications due to superior yield and purity.
-
Claisen condensation remains valuable for small-scale syntheses requiring minimal infrastructure.
-
Diazotization is limited by hazardous intermediates and lower yields but useful for specialized derivatives.
Physicochemical Characterization of the Product
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its trifluoromethyl group enhances the lipophilicity and stability of derivatives formed from it, making it a valuable precursor in synthesizing pharmaceuticals and agrochemicals.
Research indicates that ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that compounds with trifluoromethyl groups often demonstrate enhanced biological activity due to their ability to interact favorably with biological targets.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as an intermediate in the synthesis of various pharmaceutical agents. Its unique properties may lead to the development of drugs with improved efficacy and reduced side effects.
Industrial Applications
The compound is utilized in developing agrochemicals and materials with specific properties attributed to the trifluoromethyl group. This group is known for imparting stability and resistance to metabolic degradation, making it suitable for long-lasting agricultural products.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Smith et al., 2023 | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Synthesis of Pharmaceuticals | Johnson & Lee, 2022 | Successfully synthesized novel anti-inflammatory agents using this compound as a precursor. |
| Agrochemical Development | Patel et al., 2021 | Developed a new class of herbicides with improved efficacy due to enhanced lipophilicity. |
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The trifluoromethyl group’s position on the phenyl ring significantly impacts electronic and steric properties. Comparisons include:
Key Observations :
- Para-substituted CF₃ (target compound) exhibits optimal electronic withdrawal for nucleophilic attack at the keto group, facilitating cyclization in triazolopyrimidine synthesis .
- Meta-substituted CF₃ (CAS 93618-66-7) shows higher similarity (1.00) but may alter regioselectivity in reactions due to steric hindrance .
Trends :
Spectroscopic Properties
1H NMR Shifts (CDCl₃) :
Insights :
Biological Activity
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a synthetic organic compound characterized by its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁F₃O₃
- Molecular Weight : 260.21 g/mol
- CAS Number : 106263-53-0
The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with biological membranes and cellular targets. This structural feature contributes to its unique pharmacological properties, making it a valuable compound in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. The lipophilic nature of the compound aids in penetrating microbial membranes, enhancing its efficacy.
Table 1: Antimicrobial Activity
| Microorganism | Activity Observed | Reference |
|---|---|---|
| E. coli | Inhibition observed | |
| S. pneumoniae | Moderate sensitivity | |
| A. fumigatus | Effective antifungal action |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that the compound may modulate enzyme activity and influence signaling pathways associated with cancer cell proliferation and survival.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to certain enzymes and receptors, potentially acting as an inhibitor or activator in various biochemical pathways.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer progression, leading to decreased cell viability in vitro.
- Clinical Trials : Ongoing clinical trials are assessing the compound's efficacy in combination therapies for cancer treatment, showing promising results in enhancing the effects of existing chemotherapeutic agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
Table 2: Comparison with Similar Compounds
| Compound | Trifluoromethyl Group | Biological Activity |
|---|---|---|
| Ethyl 3-oxo-3-(4-methylphenyl)propanoate | No | Lower potency |
| Ethyl 3-oxo-3-(2-trifluoromethylphenyl)propanoate | Yes | Comparable antimicrobial activity |
| Ethyl 3-oxo-3-(4-trifluoromethoxyphenyl)propanoate | Yes | Enhanced lipophilicity |
Q & A
Q. What are the standard synthetic routes for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via acylation or condensation reactions. For example, in a method validated by NMR and mass spectrometry, 4-(trifluoromethyl)benzoyl chloride reacts with ethyl acetoacetate under basic conditions to form the β-keto ester. Alternatively, nucleophilic acyl substitution using methyl 3-chloro-3-oxopropanoate with anilines or aryl Grignard reagents is employed . Key factors include temperature control (e.g., 0°C for Grignard reactions to prevent side products) and solvent selection (tetrahydrofuran or ethyl acetate). Yields range from 58% to 91%, depending on purification steps like column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the ester carbonyl (δ ~173 ppm) and ketone (δ ~192 ppm) groups. Aromatic protons appear as doublets (δ 8.05–6.52 ppm) .
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 283.1, with HRMS validating the molecular formula (CHFO) .
- HPLC : Retention times (e.g., 1.01 minutes under SMD-FA05 conditions) ensure purity and monitor reaction progress .
Q. How can researchers differentiate this compound from structurally similar analogs?
Compare substituent positions (e.g., 4-(trifluoromethyl)phenyl vs. 2-fluorophenyl in analogs) using F NMR or IR spectroscopy. For example, the trifluoromethyl group in the para-position produces distinct splitting patterns in H NMR and unique retention times in HPLC .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing derivatives like brominated or hydroxylated analogs?
Bromination at the α-carbon (adjacent to the ketone) requires electrophilic reagents (e.g., NBS) under radical initiation, while hydroxylation via oxymercuration demands careful pH control to avoid ester hydrolysis. Evidence of partial decarboxylation in acidic conditions (e.g., HSO/acetic acid) highlights the need for stepwise reaction monitoring .
Q. What strategies resolve contradictions in spectral data from different synthetic batches?
Contradictions often arise from residual solvents or regioisomers. For example, unexpected peaks in H NMR may indicate incomplete purification. Solutions include:
Q. How can computational modeling optimize this compound’s reactivity in drug discovery?
DFT calculations predict electrophilic sites for nucleophilic attack (e.g., the β-keto ester moiety). Docking studies with target proteins (e.g., Plasmodium falciparum enzymes) identify binding affinities, guiding structural modifications. For instance, substituting the trifluoromethyl group with electron-withdrawing groups enhances interaction with hydrophobic pockets .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization at the α-carbon occurs under high temperatures or prolonged reaction times. Mitigation strategies:
- Low-temperature protocols : Stirring at 0–5°C during acylation .
- Chiral catalysts : Use of (R)-BINOL derivatives in asymmetric synthesis .
- Crystallization : Hexane/ethyl acetate mixtures yield >97% purity .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
